molecular formula C18H23N3O3S B13500702 N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide

N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide

Katalognummer: B13500702
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: QGRHZRWWTNLYRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is a chemical compound with the molecular formula C12H18N2O3S. This compound is known for its unique structure, which includes an amino group, a diethylsulfamoyl group, and a biphenyl moiety. It has various applications in scientific research and industry due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminoacetophenone with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4’-amino-2’-(methylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide
  • N-[4’-amino-2’-(ethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide

Uniqueness

N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is unique due to its diethylsulfamoyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C18H23N3O3S

Molekulargewicht

361.5 g/mol

IUPAC-Name

N-[4-[4-amino-2-(diethylsulfamoyl)phenyl]phenyl]acetamide

InChI

InChI=1S/C18H23N3O3S/c1-4-21(5-2)25(23,24)18-12-15(19)8-11-17(18)14-6-9-16(10-7-14)20-13(3)22/h6-12H,4-5,19H2,1-3H3,(H,20,22)

InChI-Schlüssel

QGRHZRWWTNLYRX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.